1,2,4-Trimethoxynaphthalene
Description
1,2,4-Trimethoxynaphthalene (C₁₃H₁₄O₃, molecular weight 218.25 g/mol) is a methoxy-substituted naphthalene derivative. It was first isolated from the bacterium Amycolatopsis sp. YIM10, identified in a rare earth mine in Inner Mongolia, China . Structural elucidation via LC-MS, HRESIMS, and NMR (¹H, ¹³C, HSQC, HMBC, and COSY) confirmed its methoxy groups at positions 1, 2, and 4 on the naphthalene backbone . Notably, this marked the first bacterial source of this compound, expanding its ecological significance .
In synthetic chemistry, this compound has been used as a nucleophile for O-glycoside formation, though steric hindrance limits its utility in C-glycoside synthesis .
Properties
CAS No. |
60683-53-6 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1,2,4-trimethoxynaphthalene |
InChI |
InChI=1S/C13H14O3/c1-14-11-8-12(15-2)13(16-3)10-7-5-4-6-9(10)11/h4-8H,1-3H3 |
InChI Key |
WYZRFRHDHZZWIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Natural Sources
Trimethoxynaphthalene isomers differ in methoxy group positioning, influencing their physicochemical properties and bioactivities. Key analogs include:
Key Observations :
Physicochemical Properties
Structure-Activity Relationship (SAR) :
- The 6-O-benzoyl group in naphthaquinone derivatives enhances antitumor activity .
- Methoxy positioning affects electronic distribution and steric interactions, altering enzyme binding (e.g., PTP-1B) .
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